a,a-Diisopropylhomoveratronitrile
Description
α,α-Diisopropylhomoveratronitrile (CAS: 51698-54-5) is a nitrile derivative with the molecular formula C₁₆H₂₃NO₂. It is structurally characterized by a 3,4-dimethoxyphenyl group attached to a central carbon bearing two isopropyl groups and a nitrile moiety. This compound serves as a critical intermediate in synthesizing Verapamil, a calcium channel blocker used to treat hypertension and angina . Its synthesis typically involves alkylation of homoveratronitrile with isopropyl halides under alkaline conditions or catalytic hydrogenation of isopropylidene derivatives .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-methyl-2-propan-2-ylbutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-11(2)16(10-17,12(3)4)13-7-8-14(18-5)15(9-13)19-6/h7-9,11-12H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPDXOUCSSNGRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)(C1=CC(=C(C=C1)OC)OC)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of a,a-Diisopropylhomoveratronitrile typically involves the reaction of homoveratryl chloride with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to achieve high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: a,a-Diisopropylhomoveratronitrile can undergo various types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The aromatic ring in the homoveratryl structure can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
a,a-Diisopropylhomoveratronitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of a,a-Diisopropylhomoveratronitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines and thiols. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The homoveratryl structure may also contribute to the compound’s overall activity by providing additional binding sites and enhancing its stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of α,α-Diisopropylhomoveratronitrile include homoveratronitrile, 2-(3,4-dimethoxyphenyl)-3-methylbutyronitrile, and (diisopropylamino)acetonitrile. Below is a detailed comparison:
Structural and Functional Analysis
Homoveratronitrile (C₁₀H₁₁NO₂) Lacks isopropyl groups, making it less sterically hindered. Used as a precursor for synthesizing α,α-Diisopropylhomoveratronitrile via alkylation . Exhibits lower molecular weight (177.20 g/mol) and simpler reactivity profile compared to its diisopropyl counterpart .
2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile (C₁₃H₁₇NO₂) Contains a methyl group instead of isopropyl substituents. The reduced steric bulk enhances its solubility in polar solvents, facilitating reactions requiring nucleophilic attack .
(Diisopropylamino)acetonitrile (C₇H₁₄N₂) Replaces the 3,4-dimethoxyphenyl group with a diisopropylamino moiety. The amino group imparts nucleophilic character, diverging from the electrophilic nitrile-based reactivity of α,α-Diisopropylhomoveratronitrile .
Research Findings and Industrial Relevance
- Verapamil Intermediate : α,α-Diisopropylhomoveratronitrile’s structural rigidity is critical for forming Verapamil’s chiral center, ensuring high enantiomeric purity (>99%) in final formulations .
- Patent Variations : Synthesis methods differ globally; for example, Japanese patents favor acetone-based intermediates, while U.S. methods prioritize isopropyl halide alkylation .
- Toxicity Profile: Unlike (diisopropylamino)acetonitrile, α,α-Diisopropylhomoveratronitrile exhibits low acute toxicity (LD₅₀ > 2000 mg/kg in rats), making it industrially scalable .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
